molecular formula C10H18FNO3 B1397153 (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine CAS No. 317356-27-7

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine

Cat. No. B1397153
M. Wt: 219.25 g/mol
InChI Key: ROEMZCLHRRRKGF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine” is a chemical compound with the linear formula C16H28O6N2 . It is a solid substance . This product is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C (OC (C) (C)C)NC [C@@H]1C [C@@H] (C (O)=O)N (C (OC (C) (C)C)=O)C1 . The InChI key for this compound is CJWQFOAHXWHOGR-QWRGUYRKSA-N .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine and its derivatives play a significant role in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase IV inhibitors. These compounds serve as synthons for creating various intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles. The process of double fluorination has been used to decrease the synthetic steps required for preparing these derivatives, contributing to efficient and scalable medicinal applications (Singh & Umemoto, 2011).

Intermediate for Antibacterial Agents

The compound has been identified as an important intermediate in the synthesis of quinolone antibacterial agents. Through a combination of diastereo- and enantioselective reactions, practical syntheses have been developed, highlighting its role in the production of these crucial medicinal agents (Li et al., 1995).

NMR Applications

The use of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine derivatives in 19F NMR is notable. These compounds have been used in peptides to enable sensitive detection in 19F NMR, suggesting their utility in probes and medicinal chemistry research (Tressler & Zondlo, 2014).

Catalysis and Chemical Reactions

These compounds have also been used in catalysis, such as in platinum-catalyzed asymmetric hydroformylation of olefins. Their presence in the catalyst system contributes to the efficiency and specificity of these chemical reactions (Stille et al., 1991).

Antibacterial Activity

In the field of antibacterial research, derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine have shown potential. The synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives, including 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, demonstrated better antibacterial activities against various bacterial strains than their relative compounds, indicating its importance in developing new antibacterial agents (Song et al., 2009).

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3, indicating that it’s highly water endangering . The flash point is not applicable .

properties

IUPAC Name

tert-butyl (2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-hydroxymethylpyrrolidine

Synthesis routes and methods

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid (1.1 g, 4.7 mmol) in THF (10.0 ml) was added BH3.THF(1.0 M solution in THF, 10.0 ml, 10.0 mmol) at 0° C. After stirred at room temperature for 1.0 h. After cooled, the mixture was concentrated in vacuo. Water was added thereto at 0° C., and extracted with EtOAc. The extract was washed with water, then dried over Na2SO4, and concentrated in vacuo to give 1-tert-butoxycarbonyl-4-fluoro-2-pyrrolidinylmethanol (1.0 g, quant) as a a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.29–2.39 (m, 1H), 3.38–3.59 (m, 2H), 3.74–3.88 (m, 2H), 4.09–4.14 (m, 2H), 4.85 (m, 1H), 5.03 (br s, 1H), 5.16 (br s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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